An In-depth Technical Guide to 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, a substituted phenylethanolamine derivative of significant interest in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is limited in readily accessible literature, this document compiles and extrapolates information from closely related analogues and precursors to offer a detailed profile. The guide covers its chemical identity, predicted physical and chemical properties, a plausible synthetic pathway, and its established role as a key intermediate in the development of pharmacologically active agents. Safety and handling precautions based on available data are also discussed to ensure its proper management in a laboratory setting.
Introduction and Chemical Identity
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, with the CAS number 88965-93-9, is a chiral amino alcohol. Its structure features a dichlorinated phenyl ring attached to an ethanolamine backbone. This structural motif is a common pharmacophore found in various biologically active compounds. The presence of the dichloro-substituted aromatic ring and the chiral center at the carbinol carbon makes it a valuable building block for creating complex molecular architectures with specific stereochemistry, which is often crucial for targeted biological activity.
This compound is recognized as an important intermediate in the synthesis of various pharmaceuticals, including antimalarial and antifungal agents[1]. Its utility stems from the reactive amino and hydroxyl functional groups, which allow for a variety of chemical modifications.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol |
| CAS Number | 88965-93-9[2] |
| Chemical Formula | C₈H₉Cl₂NO[2] |
| Synonyms | Benzenemethanol, α-(aminomethyl)-2,4-dichloro-[3]; (±)-2-(2,4-Dichlorophenyl)-2-hydroxyethylamine[3] |
Physicochemical Properties
While extensive experimental data for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is not widely published, a combination of information from safety data sheets and predictive models allows for a reliable estimation of its key physicochemical properties.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 206.07 g/mol | Calculated |
| Appearance | Colorless to slightly yellow solid; White powder | [4] |
| Melting Point | ~85-88 °C | [4] |
| Boiling Point | ~275 °C (Predicted: 354.1 ± 37.0 °C) | [4] |
| Density | Predicted: 1.391 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in water, ethanol, methanol, and dichloromethane. | [4] |
| pKa | Predicted: 11.28 ± 0.35 | - |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as follows:
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α-Bromination of 2',4'-Dichloroacetophenone: The synthesis would commence with the selective bromination of 2',4'-dichloroacetophenone at the alpha-carbon position to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone. This reaction is a standard procedure in organic synthesis.
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Amination and Reduction: The resulting α-bromo ketone can then be subjected to amination, followed by the reduction of the ketone functionality to the corresponding alcohol. A common method for such a transformation is the Delepine reaction, followed by reduction.
Caption: Proposed synthetic pathway for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol.
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
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In a well-ventilated fume hood, dissolve 2',4'-dichloroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
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Slowly add bromine (1 equivalent) dropwise to the solution while stirring, maintaining the temperature below 30 °C. The reaction progress can be monitored by the disappearance of the bromine color.
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After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-bromo-1-(2,4-dichlorophenyl)ethanone.
Step 2: Synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol
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To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., chloroform), add hexamethylenetetramine (1.1 equivalents) and stir the mixture at room temperature.
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After the formation of the quaternary ammonium salt is complete (monitored by TLC), add a mixture of ethanol and concentrated hydrochloric acid to effect the hydrolysis of the salt to the amino ketone hydrochloride.
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The resulting 2-amino-1-(2,4-dichlorophenyl)ethanone hydrochloride can be isolated and then reduced.
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For the reduction, dissolve the amino ketone hydrochloride in methanol and cool the solution in an ice bath.
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Add sodium borohydride (a molar excess) portion-wise while maintaining the temperature below 10 °C.
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After the addition, allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.
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Make the solution basic with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol.
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The product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Expected)
While no specific experimental spectra have been located, the expected NMR and IR data can be predicted based on the structure.
1H NMR (Predicted):
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Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be complex due to their distinct chemical environments.
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Methine Proton (-CH(OH)-): A multiplet or doublet of doublets in the region of δ 4.5-5.0 ppm, coupled to the adjacent methylene protons.
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Methylene Protons (-CH₂-NH₂): Two diastereotopic protons that would likely appear as a complex multiplet or two separate doublet of doublets in the region of δ 2.8-3.5 ppm.
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Amine and Hydroxyl Protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
13C NMR (Predicted):
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Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.
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Carbinol Carbon (-CH(OH)-): A signal in the region of δ 70-80 ppm.
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Methylene Carbon (-CH₂-NH₂): A signal in the region of δ 40-50 ppm.
IR Spectroscopy (Predicted):
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.
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C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.
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C-Cl Stretch: Strong absorptions in the fingerprint region.
Applications in Drug Development
The primary utility of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol lies in its role as a precursor for more complex, pharmacologically active molecules. The dichlorophenyl moiety is a common feature in many antifungal agents. For instance, the structurally related (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the synthesis of the antifungal drug luliconazole[5]. It is plausible that 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol could serve as a precursor to novel antifungal or other therapeutic agents through modification of its amino and hydroxyl groups.
Furthermore, it has been mentioned as an intermediate in the synthesis of a novel class of orally active antimalarial agents, specifically Aminoazabenzimidazoles[1]. This highlights its versatility as a scaffold in medicinal chemistry research.
Caption: Potential applications of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol in drug development.
Safety and Handling
The available Safety Data Sheet (SDS) for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol indicates that the compound may be irritating to the eyes, skin, and respiratory tract[6]. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE).
Table 3: Safety and Handling Precautions
| Precaution | Recommendation |
| Personal Protective Equipment | Wear safety goggles, chemical-resistant gloves, and a lab coat. |
| Handling | Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[3]. |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[6]. |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[3]. |
| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[3]. |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a doctor[3]. |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3]. |
It is crucial to consult the most up-to-date Safety Data Sheet before handling this compound.
Conclusion
References
-
2-AMino-1-(2,4-dichlorophenyl)ethanol HCl - ChemBK. (n.d.). Retrieved January 31, 2026, from [Link]
-
(R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol ((R)-CPEO) is an important chiral intermediate for antifungal drug synthesis. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
2-AMino-1-(2,4-dichlorophenyl)ethanol HCl. (2024, April 9). ChemBK. Retrieved January 31, 2026, from [Link]
- US Patent for Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.
-
Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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